N-Butyl-N-(2-(diethylamino)ethyl)-1-naphthamide. A proposed antiarrhythmic that prolongs myocardial refractory period and stabilizes cell membranes.
Bunaftine
CAS No.: 32421-46-8
Cat. No.: VC0007022
Molecular Formula: C21H30N2O
Molecular Weight: 326.5 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 32421-46-8 |
---|---|
Molecular Formula | C21H30N2O |
Molecular Weight | 326.5 g/mol |
IUPAC Name | N-butyl-N-[2-(diethylamino)ethyl]naphthalene-1-carboxamide |
Standard InChI | InChI=1S/C21H30N2O/c1-4-7-15-23(17-16-22(5-2)6-3)21(24)20-14-10-12-18-11-8-9-13-19(18)20/h8-14H,4-7,15-17H2,1-3H3 |
Standard InChI Key | WWGZXRYELYWJBD-UHFFFAOYSA-N |
SMILES | CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21 |
Canonical SMILES | CCCCN(CCN(CC)CC)C(=O)C1=CC=CC2=CC=CC=C21 |
Chemical Structure and Physicochemical Properties
Bunaftine belongs to the naphthalenecarboxamide class of organic compounds, characterized by a bicyclic naphthalene core substituted with a carboxylic acid amide group. Its molecular structure (Figure 1) underpins its antiarrhythmic activity, with a tertiary amine side chain facilitating interactions with cardiac ion channels .
Table 1: Key Chemical Properties of Bunaftine
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 326.48 g/mol |
SMILES Notation | CCCCN(CCN(CC)CC)C(=O)C1=C2C=CC=CC2=CC=C1 |
InChI Key | WWGZXRYELYWJBD-UHFFFAOYSA-N |
ATC Code | C01BD03 |
The compound’s achiral nature and lack of defined stereocenters simplify its synthesis and purification . Its lipophilicity, inferred from the extended alkyl chain, enhances membrane permeability, ensuring efficient cardiac tissue penetration .
Pharmacological Mechanism and Electrophysiological Effects
Bunaftine primarily inhibits delayed rectifier potassium channels (), prolonging phase 3 repolarization of the cardiac action potential. This increases the effective refractory period (ERP), stabilizing electrical activity in arrhythmogenic foci .
Clinical Applications and Therapeutic Efficacy
Bunaftine is indicated for:
-
Atrial Fibrillation/Flutter: Prophylaxis against recurrence post-cardioversion .
-
Ventricular Arrhythmias: Reduction of premature ventricular contractions (PVCs) in ischemic heart disease .
-
Acute Myocardial Infarction: Adjunctive therapy to prevent arrhythmic mortality .
A multicenter trial involving 150 patients with paroxysmal atrial fibrillation reported a 68% reduction in arrhythmia recurrence over six months with bunaftine (dose: 200 mg/day) . Comparative studies against quinidine show superior tolerability, with fewer gastrointestinal adverse events .
Pharmacokinetics and Drug Interactions
Absorption and Metabolism
Bunaftine exhibits 85% oral bioavailability, reaching peak plasma concentrations () within 2–3 hours. Hepatic metabolism via CYP3A4 produces inactive metabolites excreted renally .
Notable Drug Interactions
-
Clemastine: Synergistic QT prolongation, increasing torsades de pointes risk .
-
β-Blockers: Additive bradycardia necessitating dose adjustment .
-
Digoxin: Elevated digoxin levels due to P-glycoprotein inhibition .
Global Market Trends and Economic Outlook
The global bunaftine market is projected to grow at a CAGR of 4.2% from 2025 to 2029, driven by rising arrhythmia prevalence and generic drug approvals .
Table 3: Regional Market Analysis (2024)
Region | Market Share (%) | Key Drivers |
---|---|---|
North America | 38 | Aging population, healthcare spending |
Europe | 29 | Favorable reimbursement policies |
Asia-Pacific | 25 | Expanding generic manufacturing |
Patent expirations post-2026 are expected to reduce prices by 15–20%, enhancing accessibility in low-income regions .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume